5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid
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Overview
Description
5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring, a methyl group (-CH₃) on the pyrrole ring, and a carboxylic acid group (-COOH) at the 3-position of the pyrrole ring.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3-methoxyaniline with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting intermediate undergoes cyclization to form the pyrrole ring.
Suzuki-Miyaura Cross-Coupling: This involves the coupling of a boronic acid derivative of 3-methoxyphenyl with a halogenated pyrrole derivative. The reaction is typically catalyzed by a palladium catalyst and requires a base such as potassium carbonate (K₂CO₃).
Condensation Reactions: The compound can also be synthesized through the condensation of 3-methoxybenzaldehyde with an appropriate amine and a carboxylic acid derivative under acidic conditions.
Industrial Production Methods: Industrial production of this compound often involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalyst systems, and efficient purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce the corresponding carboxylic acid derivatives, such as esters or amides.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols or aldehydes.
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Strong nucleophiles such as hydroxide ions (OH⁻) or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound and its derivatives have been studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Indole Derivatives: These compounds share the indole ring structure and exhibit similar biological activities.
Pyridine Derivatives: These compounds have a nitrogen atom in a six-membered ring and are used in similar applications.
Benzene Derivatives: These compounds contain a benzene ring and are used in various chemical and pharmaceutical applications.
Uniqueness: 5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-7-6-10-16(11-14)23-2)20(13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXQBWNJOLOCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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